6-Heptynal
Overview
Description
6-Heptynal, also known as hept-6-ynal, is an organic compound with the molecular formula C₇H₁₀O. It is a member of the aldehyde family, characterized by the presence of a triple bond between the sixth and seventh carbon atoms. This compound is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Heptynal can be synthesized through several methods. One common approach involves the partial oxidation of hept-6-yne using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). The reaction typically occurs under mild conditions to prevent over-oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 1-hexyne. This process involves the addition of a formyl group to the alkyne in the presence of a rhodium or cobalt catalyst, followed by hydrogenation to yield the desired aldehyde .
Chemical Reactions Analysis
Types of Reactions: 6-Heptynal undergoes various chemical reactions, including:
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, PCC, MnO₂
Reduction: LiAlH₄, NaBH₄
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Heptynoic acid
Reduction: 6-Heptynol
Substitution: Various substituted heptynals depending on the nucleophile used.
Scientific Research Applications
6-Heptynal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Heptynal involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various oxidation and reduction processes. These reactions are facilitated by the presence of the aldehyde group and the triple bond, which provide sites for chemical interactions .
Comparison with Similar Compounds
Heptanal: An aldehyde with a similar structure but lacking the triple bond.
6-Heptenal: An aldehyde with a double bond instead of a triple bond.
Heptanoic Acid: The oxidized form of heptanal, used in the production of esters and other derivatives.
Uniqueness of 6-Heptynal: this compound’s uniqueness lies in its triple bond, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
hept-6-ynal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h1,7H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRZQOFYQKICOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463235 | |
Record name | 6-Heptynal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67100-10-1 | |
Record name | 6-Heptynal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | hept-6-ynal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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